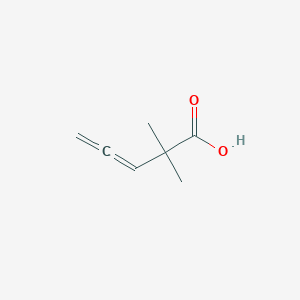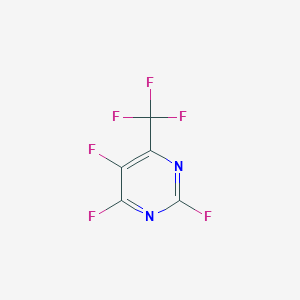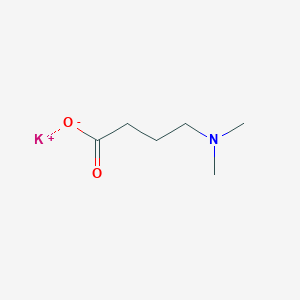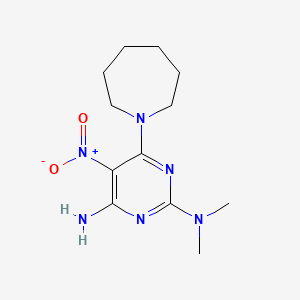
2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile typically involves multi-step organic reactions. One common method involves the use of a multicomponent Knoevenagel–Michael reaction, which is efficient for constructing complex scaffolds . This reaction can be catalyzed by sodium fluoride under microwave irradiation conditions, leading to high yields within a short reaction time .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and catalysts, such as sodium fluoride, is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug discovery.
Biology: It may be used in biological assays to study its effects on various biological pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-fluorophenyl)propanoic acid: A phenylalanine derivative with similar structural features.
2-Amino-4H-benzo[h]chromene-3-carbonitrile: Another compound with a similar scaffold and applications in medicinal chemistry.
Uniqueness
What sets 2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
500102-33-0 |
|---|---|
Molecular Formula |
C21H18FN5 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-amino-3-(3-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile |
InChI |
InChI=1S/C21H18FN5/c1-27-14-5-6-17(27)18-15(8-14)16(9-23)20(26)21(10-24,11-25)19(18)12-3-2-4-13(22)7-12/h2-4,7-8,14,17-19H,5-6,26H2,1H3 |
InChI Key |
HSQSGIPRWNRTCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C3C(C(C(=C(C3=C2)C#N)N)(C#N)C#N)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-ethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B14151779.png)






![1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151825.png)


![N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14151850.png)
![N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B14151854.png)

![Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate](/img/structure/B14151862.png)
